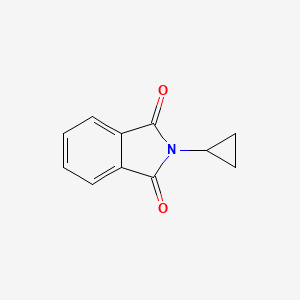

2-Cyclopropylisoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropylisoindoline-1,3-dione is a chemical compound . It is also known as 2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . Another method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 2-Cyclopropylisoindoline-1,3-dione involves a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives have multiple rings, complex and variable structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Cyclopropylisoindoline-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reactions involve various substituted tetraynes and imidazole derivatives .Scientific Research Applications

Pharmaceutical Synthesis

Antiseizure Agents: Researchers have synthesized novel phthalimide-based compounds containing this scaffold and evaluated their antiseizure activity using experimental procedures such as MES and subcutaneous PTZ in mice . These findings highlight its potential as a therapeutic agent for epilepsy management.

Conclusion

Understanding the structure–activity relationships and biological properties of 2-Cyclopropylisoindoline-1,3-dione derivatives is crucial for unlocking their full potential as therapeutic agents. Additionally, sustainable and environmentally friendly synthetic approaches remain a priority in this field .

Future Directions

The future directions for 2-Cyclopropylisoindoline-1,3-dione could involve further exploration of its potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Mechanism of Action

Target of Action

2-Cyclopropylisoindoline-1,3-dione, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as motor control, reward, and cognition .

Mode of Action

The compound’s interaction with its target leads to modulation of the dopamine receptor D3 . This modulation can result in changes in neurotransmission, potentially influencing various neurological and psychological processes .

Biochemical Pathways

Given its interaction with dopamine receptors, it’s likely that it affects dopaminergic pathways . These pathways play a key role in the central nervous system, influencing mood, reward, and motor control .

Pharmacokinetics

Similar compounds have been studied for their affinity and pharmacokinetic parameters in silico

Result of Action

The molecular and cellular effects of 2-Cyclopropylisoindoline-1,3-dione’s action are largely dependent on its interaction with its target, the dopamine receptor. By modulating this receptor, the compound can influence neurotransmission and potentially exert effects on mood, cognition, and motor control .

properties

IUPAC Name |

2-cyclopropylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-8-3-1-2-4-9(8)11(14)12(10)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRJPWHUHXMZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylisoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)